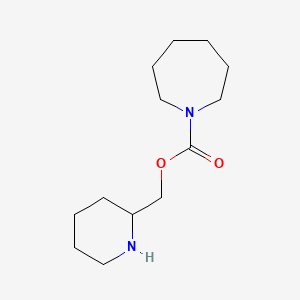

Piperidin-2-ylmethylazepane-1-carboxylate

Description

Significance of Piperidine (B6355638) and Azepane Scaffolds in Chemical Research

Piperidine and azepane rings are fundamental building blocks in the synthesis of pharmacologically active compounds.

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved pharmaceuticals and natural alkaloids. nih.govacs.orgresearchgate.net Its ubiquity is due to its stable, saturated ring system which can be readily functionalized to create a diverse array of three-dimensional structures. nih.gov This structural diversity allows for precise interaction with biological targets. Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govresearchgate.net The ongoing development of novel synthetic methods for creating substituted piperidines remains a significant focus of modern organic chemistry. nih.gov

The azepane scaffold is a seven-membered saturated nitrogen heterocycle. This larger ring system provides greater conformational flexibility compared to piperidine, which can be advantageous for optimizing binding to specific biological targets. Azepane and its derivatives are key structural motifs in a variety of bioactive molecules and natural products, demonstrating a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities. researchgate.net The unique structural and pharmacological properties of azepane make it a valuable component in the exploration of new chemical entities for drug discovery. researchgate.net

| Scaffold | Ring Size | Key Features | Therapeutic Applications |

|---|---|---|---|

| Piperidine | 6-membered | Structurally stable, readily functionalized, common in natural products. nih.gov | Analgesics, Antipsychotics, Anticancer agents, Alzheimer's therapy. nih.govresearchgate.net |

| Azepane | 7-membered | Conformationally flexible, valuable for optimizing target binding. researchgate.net | Antidiabetic, Anticancer, Antiviral agents. researchgate.net |

Role of Carbamate (B1207046) Linkages in Complex Molecular Architectures

The carbamate group is a critical functional moiety in medicinal chemistry and drug design. acs.orgnih.govsemanticscholar.org Structurally an amide-ester hybrid, the carbamate linkage offers a unique combination of properties that make it highly valuable in the construction of complex molecules. acs.orgnih.gov

Key characteristics of the carbamate linkage include:

Chemical and Proteolytic Stability : Carbamates are generally stable against chemical and enzymatic degradation, particularly by aminopeptidases that metabolize peptide-like drugs. nih.govnih.gov This stability can enhance the pharmacokinetic profile of a drug.

Peptide Bond Surrogate : Due to its structural resemblance to the amide bond, the carbamate group is widely used as a bioisostere (a replacement for a peptide bond). nih.govnih.gov This substitution can improve a molecule's ability to permeate cell membranes. nih.gov

Modulation of Molecular Interactions : The carbamate functionality can participate in hydrogen bonding and imposes a degree of conformational restriction, which can be used to fine-tune a molecule's interaction with its biological target. acs.org

Prodrug Applications : Carbamate linkages are employed in the design of prodrugs to improve hydrolytic stability and bioavailability. acs.orgnih.gov These linkages can be designed to be cleaved by metabolic enzymes to release the active drug in the body. nih.gov

| Property | Significance in Molecular Design |

|---|---|

| Stability | Resistant to chemical and enzymatic degradation, improving pharmacokinetics. nih.govnih.gov |

| Bioisosterism | Acts as a stable replacement for peptide bonds, enhancing cell permeability. nih.gov |

| Hydrogen Bonding | Participates in specific drug-target interactions. acs.org |

| Prodrug Potential | Used to mask functional groups, enhancing bioavailability and controlled release. nih.gov |

Rationale for Investigating Piperidin-2-ylmethylazepane-1-carboxylate in Academic Contexts

The specific compound, this compound, represents a logical construct for academic investigation. The rationale for its synthesis and study stems from the strategic combination of its constituent parts. By linking the well-established piperidine scaffold to the flexible azepane ring via a stable and versatile carbamate bridge, a novel hybrid molecule is created.

The investigation of such a compound would aim to explore the resulting physicochemical and pharmacological properties. Academic research would likely focus on:

Novel Chemical Space : Synthesizing this molecule contributes to the exploration of new areas of chemical space, combining two distinct and medicinally relevant heterocyclic systems.

Synergistic or Novel Biological Activity : Researchers would hypothesize that combining the structural features of piperidine and azepane could lead to synergistic effects or entirely new biological activities not observed with the individual components. The specific linkage point (2-position of piperidine) and the carbamate connection to the azepane nitrogen are precise structural choices that would be expected to influence its three-dimensional shape and interaction with biological macromolecules.

Structure-Activity Relationships (SAR) : The compound serves as a parent structure for the development of a library of related analogues. By systematically modifying the piperidine or azepane rings, researchers can establish clear structure-activity relationships, a fundamental practice in medicinal chemistry. acs.org

Overview of Current Research Trajectories in Related Chemical Spaces

Current research in medicinal chemistry often focuses on the design and synthesis of hybrid molecules that link different pharmacophores to achieve enhanced potency, selectivity, or novel mechanisms of action. The structure of this compound aligns perfectly with this trajectory.

Relevant research trends include:

Linked Heterocyclic Systems : There is significant interest in creating molecules that contain multiple, linked heterocyclic systems. For example, research into piperidine-linked pyridine (B92270) analogues has led to the discovery of potent inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov This approach demonstrates the potential of combining known scaffolds to develop new therapeutic agents.

Dual-Target Inhibitors : The development of compounds that can modulate more than one biological target is a growing area. For instance, compounds incorporating both azepine and piperidine structures have been investigated as dual norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporter inhibitors for potential antidepressant activity. nih.gov

Late-Stage Functionalization : Advanced synthetic methods that allow for the modification of complex molecules like piperidine derivatives in the later stages of a synthesis are highly sought after. acs.org This allows for the rapid generation of diverse analogues for biological screening.

The investigation of this compound would be a part of the broader effort to systematically build and test novel molecular frameworks by combining proven structural motifs in innovative ways.

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

piperidin-2-ylmethyl azepane-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12/h12,14H,1-11H2 |

InChI Key |

IGOWNROSUIINJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)OCC2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of Piperidin-2-ylmethylazepane-1-carboxylate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the carbamate (B1207046) linkage and the heterocyclic ring structures.

Disconnection at the Carbamate Linkage

The most logical initial disconnection is at the carbamate functional group. This C-N bond cleavage simplifies the molecule into two key building blocks: a piperidine-containing alcohol and an activated azepane moiety. This approach is synthetically advantageous as the formation of carbamates is typically a high-yielding and reliable transformation.

The disconnection of the carbamate bond in this compound leads to piperidin-2-ylmethanol and an activated azepane-1-carbonyl derivative, such as azepane-1-carbonyl chloride or a related synthon. This strategy allows for the independent synthesis of the two heterocyclic fragments, which can then be coupled in a later step.

Disconnection at the Piperidine (B6355638) and Azepane Rings

Further retrosynthetic analysis involves the disconnection of the piperidine and azepane rings themselves. The piperidine ring, being a 2-substituted derivative, can be conceptually broken down into acyclic precursors. Similarly, the azepane ring can be traced back to linear precursors that can be cyclized. For the purpose of this analysis, the focus will remain on the synthesis of the more complex 2-substituted piperidine moiety.

Synthesis of the Piperidine Moiety

The synthesis of the piperidine ring, particularly with substitution at the 2-position, is a cornerstone of modern heterocyclic chemistry. Various strategies have been developed to achieve this, with hydrogenation/reduction and radical cyclization being prominent methodologies.

Strategies for 2-Substituted Piperidine Synthesis

The synthesis of 2-substituted piperidines is a well-established field, with numerous methods available to the synthetic chemist. The choice of method often depends on the desired stereochemistry and the nature of the substituent at the 2-position. Common strategies include the cyclization of amino-aldehydes, amino-ketones, or amino-alkenes, as well as the functionalization of pre-formed piperidine rings.

One of the most direct and widely used methods for the synthesis of piperidines is the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.gov This approach benefits from the ready availability of a wide array of substituted pyridines. The reduction can be achieved using various catalytic systems, offering control over reaction conditions and, in some cases, stereoselectivity.

The catalytic hydrogenation of a suitably substituted pyridine, such as 2-(hydroxymethyl)pyridine, provides a direct route to the piperidin-2-ylmethanol fragment. This reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

| PtO₂ | 3-4 | Room Temp | Acetic Acid | High |

| Rh/C | 50 | 80 | Methanol | >90 |

| Ru/C | 70 | 100 | Ethanol | High |

This table represents typical conditions for pyridine hydrogenation and is illustrative of the general methodology.

Radical cyclization reactions offer a powerful alternative for the construction of the piperidine ring. nih.gov These methods often proceed under mild conditions and are tolerant of a variety of functional groups. The key step involves the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

In a hypothetical radical cyclization approach to the piperidine moiety of the target molecule, an acyclic precursor containing a nitrogen-centered radical and a suitably positioned alkene could be employed. For instance, an N-alkenyl-α-amino radical could undergo a 6-endo-trig cyclization to furnish the piperidine ring. The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis.

| Radical Precursor | Initiator | Solvent | Temperature (°C) | Key Features |

| N-alkenyl-α-bromoamide | AIBN/Bu₃SnH | Toluene | 80-110 | Tin-mediated radical cyclization |

| N-alkenyl-N-acyl-α-amino acid | Photoredox Catalyst | Acetonitrile | Room Temp | Visible-light mediated cyclization |

This table illustrates general conditions and features of radical cyclization methodologies for piperidine synthesis.

Enantiospecific Synthesis from Chiral Precursors

Achieving the correct stereochemistry at the C2 position of the piperidine ring is critical. Enantiospecific synthesis from chiral starting materials, often derived from the "chiral pool," is a premier strategy for this purpose.

Alpha-amino acids are highly valuable chiral precursors. researchgate.net For instance, a synthetic route can be established starting from easily accessible N-Cbz protected amino acids. researchgate.net The synthesis of 2-substituted piperidines can be achieved from amino acids with known stereochemistry, where the ring is formed via alkylation of the amine with a dihaloalkane. researchgate.net This approach ensures that the stereocenter from the starting amino acid is transferred to the final piperidine product, providing a reliable method for producing enantiomerically pure compounds.

Another approach involves the use of chiral secondary allylic alcohols. A Palladium(II)-catalyzed 1,3-chirality transition reaction has been developed for preparing 2- and 2,6-substituted piperidines, demonstrating the transfer of chirality from a precursor alcohol to the final heterocyclic product. ajchem-a.com

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic cascade reactions, where multiple transformations are carried out in a single pot using a combination of enzymes, are particularly powerful for creating complex chiral molecules. thieme-connect.comscilit.com

A one-pot cascade synthesis utilizing a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can produce substituted piperidines from simple keto acids. thieme-connect.com This multi-enzyme system performs a series of reactions in sequence: reduction of the carboxylic acid to an aldehyde, transamination to an amine, spontaneous cyclization to a cyclic imine, and finally, stereoselective reduction to the piperidine. thieme-connect.comscilit.com

Transaminases have also been employed in the stereoselective synthesis of 2-substituted piperidines starting from ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target piperidine can be accessed with high enantiomeric excess. acs.org These enzymatic methods provide direct access to chiral piperidine derivatives under mild reaction conditions, often with exceptional levels of stereocontrol. researchgate.net

Protecting Group Strategies for Piperidine Nitrogen

During the multi-step synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The nitrogen atom of the piperidine ring is a nucleophilic and basic center that typically requires protection.

The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal once protection is no longer needed. This is known as an orthogonal protection strategy. peptide.com

Common nitrogen protecting groups include:

tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups in organic synthesis. It is stable to a wide range of non-acidic conditions but can be easily removed with moderate acids like trifluoroacetic acid (TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine in DMF, while remaining stable to acids. creative-peptides.comwikipedia.org

The selection of a suitable protecting group allows for chemoselective reactions elsewhere in the molecule without interference from the piperidine nitrogen.

Table 2: Common Protecting Groups for Piperidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) |

Synthesis of the Azepane Moiety

The seven-membered azepane ring is another key structural feature of the target molecule. Its synthesis presents unique challenges due to the entropic unfavorability of forming medium-sized rings. nih.gov

Several synthetic methods have been developed to construct the azepane scaffold. researchgate.net

Ring-Closing Metathesis (RCM): RCM has become a powerful method for the formation of various ring sizes, including the seven-membered azepane system. This reaction, typically catalyzed by ruthenium-based catalysts, involves the cyclization of a diene-containing amine precursor.

Beckmann Rearrangement: This classic reaction transforms a cyclohexanone oxime into a seven-membered caprolactam, which can then be reduced to the corresponding azepane. This method is particularly useful for synthesizing substituted azepanes starting from substituted cyclohexanones. rwth-aachen.de

Photochemical Dearomative Ring-Expansion: A modern strategy involves the photochemical conversion of simple nitroarenes into complex azepanes. rwth-aachen.de This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered ring system through the formation of a singlet nitrene intermediate. rwth-aachen.de

Intramolecular Cyclization: The direct intramolecular cyclization of a linear precursor, such as an amino-aldehyde or a molecule with terminal leaving groups, can also yield the azepane ring. nih.gov Reductive amination of a linear amino-aldehyde is a common strategy to form the C-N bond and close the ring simultaneously. nih.gov

The final functionalization of the azepane moiety is the introduction of the carbamate group at the nitrogen atom. The carbamate functional group is a key feature in many biologically active molecules due to its chemical stability and ability to participate in hydrogen bonding. nih.gov

The most direct method for forming the carbamate is the reaction of the secondary azepane amine with an appropriate chloroformate, such as methyl chloroformate or ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. Alternatively, reacting the azepane with an activated carbonate, like N,N'-disuccinimidyl carbonate (DSC), followed by the desired alcohol, can also yield the target carbamate. nih.gov These reactions are generally efficient and provide a reliable means to install the carbamate functionality onto the pre-formed azepane ring.

Formation of the Carbamate Linkage

The carbamate bond is a critical juncture in the target molecule, connecting the piperidine and azepane moieties. Its formation can be achieved through several reliable synthetic routes.

One of the most fundamental and widely employed methods for carbamate synthesis is the acylation of an amine with a derivative of a carboxylic acid. In the context of this compound, this would typically involve the reaction of an activated carboxylate species derived from one heterocyclic component with the amine functionality of the other.

A common approach is the Curtius rearrangement , which transforms a carboxylic acid into a carbamate. nih.gov This process begins with the conversion of a carboxylic acid to an acyl azide. The acyl azide then undergoes thermal or photochemical rearrangement to form an isocyanate intermediate, which can be trapped by an alcohol or an amine to yield the desired carbamate. nih.govorganic-chemistry.org For the synthesis of our target molecule, a carboxylic acid precursor on either the piperidine or azepane ring could be subjected to this rearrangement, followed by trapping with the corresponding amino or alcohol-functionalized partner. Issues related to the toxicity of reagents like diphenylphosphoryl azide (DPPA) and the high boiling point, which can complicate purification, are notable considerations in this method. nih.gov

Another versatile method involves the use of chloroformates . Carbamates can be readily formed by the reaction of a chloroformate with an amine. wikipedia.org For instance, a piperidine- or azepane-derived alcohol could be treated with phosgene or a phosgene equivalent to generate a chloroformate, which would then react with the amine partner. However, the high toxicity of phosgene necessitates the use of safer alternatives. nih.gov

The reaction can also be facilitated by activating the carboxylic acid with coupling agents. While more commonly associated with amide bond formation, many of these reagents are also effective for ester and carbamate synthesis.

Modern organic synthesis often relies on a vast array of coupling reagents to facilitate the formation of ester and carbamate bonds under mild conditions, minimizing the need for harsh reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine or alcohol.

A variety of phosphonium- and uranium-based reagents, originally developed for peptide synthesis, have proven effective for carbamate formation. Reagents like DEPBT [3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one] are highly reactive and can promote the coupling of a carboxylic acid with an amine to form an amide, and by extension, can be adapted for carbamate synthesis. acs.org The choice of coupling reagent is critical and can influence reaction yields and racemization control. acs.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for carbamate synthesis. For example, aryl chlorides and triflates can be coupled with sodium cyanate in the presence of an alcohol to furnish aryl carbamates. organic-chemistry.org A four-component palladium-catalyzed carbonylative coupling of aryl halides, potassium cyanate, and alcohols provides a direct route to acyl carbamates. acs.org While these methods are typically demonstrated for aryl systems, their adaptation to heterocyclic frameworks is an area of active research.

Three-component coupling reactions offer an efficient pathway to carbamates. A notable example is the copper-catalyzed coupling of organoindium reagents with imines and acid chlorides to provide N-protected amines. organic-chemistry.org Another approach involves the coupling of amines, carbon dioxide, and halides in the presence of a base like cesium carbonate. organic-chemistry.orgacs.org

| Coupling Reagent Family | Examples | Key Features |

| Phosphonium-based | BOP, PyBOP | High reactivity, often used in peptide synthesis. |

| Uronium/Aminium-based | HBTU, HATU, HCTU | Efficient, good for sterically hindered substrates. |

| Carbodiimide-based | DCC, EDC | Widely used, but can have issues with byproduct removal. |

| Organophosphorus | DEPBT, T3P | DEPBT is highly reactive; T3P can promote Lossen rearrangement. acs.orgorganic-chemistry.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and under milder conditions.

Copper Catalysis: Copper catalysts, such as copper(II) chloride dihydrate (CuCl2·2H2O), have been employed in the synthesis of carbamates. For instance, copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates provides a route to carbamates under mild conditions. organic-chemistry.org Fe3O4@EDTA-Cu(II) nanoparticles have been shown to catalyze the reaction of formamides with β-dicarbonyl compounds to yield enol carbamates. nih.gov The activity of copper catalysts in oxidative carbonylation reactions for carbamate synthesis has also been investigated. researchgate.net

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. In the context of carbamate synthesis, organocatalysts can be employed in various ways. For example, N-methylimidazole (NMI) can accelerate the one-pot synthesis of carbamates via the Lossen rearrangement. organic-chemistry.org Pyrrolidine-based carbamate esters have themselves been used as organocatalysts in asymmetric Michael addition reactions, highlighting the versatility of the carbamate functionality in green chemistry. researchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst enables the direct conversion of carbon dioxide into carbamates. organic-chemistry.orgorganic-chemistry.org

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solvent-less Reaction | Reaction is carried out without a solvent. researchgate.net | Formation of the piperidine or azepane ring, or the carbamate linkage, potentially with microwave assistance. |

| Copper Catalysis | Use of copper salts or nanoparticles as catalysts. nih.govresearchgate.net | Oxidative coupling reactions to form the C-N or C-O bond of the carbamate. |

| Organocatalysis | Use of small organic molecules as catalysts. organic-chemistry.orgresearchgate.net | Promoting carbamate formation through various mechanisms, including rearrangements and CO2 activation. |

| Continuous Flow Synthesis | Reactions are carried out in a continuous stream rather than in a batch. | A continuous process for carbamate synthesis from CO2 and amines has been developed, offering a safer and faster alternative. acs.org |

Total Synthesis Strategies for Complex Piperidine/Azepane Hybrid Structures

The total synthesis of a hybrid molecule like this compound requires a convergent or linear strategy that efficiently constructs the two heterocyclic rings and then joins them. The synthesis of piperidine and azepane rings is a well-established field of organic chemistry. nih.govnih.gov

Piperidine Synthesis: Numerous methods exist for the synthesis of the piperidine ring, including the hydrogenation of pyridine derivatives, intramolecular cyclization reactions (such as aza-Michael additions and reductive aminations), and multicomponent reactions. nih.govmdpi.com The choice of method would depend on the desired substitution pattern on the piperidine ring.

Azepane Synthesis: The construction of the seven-membered azepane ring can be more challenging. Ring-expansion strategies, such as the expansion of a piperidine ring, are a viable approach. rsc.org Photochemical dearomative ring expansion of nitroarenes has recently been reported as a strategy to prepare complex azepanes. nih.gov

A plausible synthetic strategy for the target molecule could involve the synthesis of a functionalized piperidine and a functionalized azepane separately, followed by their coupling to form the carbamate linkage. For example, 2-(aminomethyl)piperidine and an azepane derivative bearing a chloroformate or a carboxylic acid group could be coupled. Alternatively, a linear approach could be envisioned where one ring is constructed and then elaborated to include the second ring and the carbamate functionality. The development of synthetic methods for natural products containing azepane motifs can provide inspiration for such strategies. researchgate.net

Reaction Mechanisms and Mechanistic Elucidation

Mechanistic Investigations of Piperidine (B6355638) Ring Formation

The construction of the piperidine core, a ubiquitous scaffold in pharmaceuticals, can be achieved through various synthetic strategies. Mechanistic studies have illuminated the pathways of these transformations, providing insights into the reactive intermediates and transition states that govern the cyclization process.

Radical cyclizations offer a powerful method for the formation of carbocyclic and heterocyclic rings. dntb.gov.ua These reactions typically proceed via a chain mechanism involving the generation of a radical species, which then undergoes an intramolecular addition to an unsaturated moiety to form the cyclic product.

The formation of a piperidine ring via radical cyclization could hypothetically proceed from a suitably functionalized acyclic precursor. For instance, an N-centered radical could be generated from an N-haloamine derivative. This nitrogen radical could then undergo a 6-endo-trig cyclization onto a tethered alkene to form the six-membered piperidine ring. Subsequent trapping of the resulting carbon-centered radical would yield the final product.

Key mechanistic steps in a hypothetical radical-mediated piperidine ring formation include:

Initiation: Generation of a radical initiator, often using agents like AIBN (azobisisobutyronitrile) or triethylborane. nih.gov

Propagation:

Formation of the key N-centered radical.

Intramolecular cyclization of the radical onto a double bond, forming a new C-N bond and a carbon-centered radical. The regioselectivity of this step (5-exo vs. 6-endo cyclization) is governed by Baldwin's rules and the specific substrate geometry. nih.gov

Hydrogen atom transfer from a donor molecule (e.g., Bu3SnH) to the carbon-centered radical, yielding the piperidine ring and regenerating the chain-carrying radical.

Termination: Combination of two radical species.

Research has shown that the stability of the radical intermediates plays a significant role in the efficiency and regioselectivity of these cyclizations. researchgate.net

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis

| Precursor Type | Radical Initiator | Cyclization Mode | Key Features |

| N-alkenyl-N-haloamine | Tri-n-butyltin hydride | 6-endo | Formation of a C-N bond |

| 1,6-Enyne | Triethylborane | 5-exo-dig / 3-exo-trig cascade | Complex radical cascade leading to polysubstituted piperidines nih.gov |

| Unsaturated Diacyl Piperazine | Mn(OAc)3 | Regioselective cyclization | Occurs at the more stable radical intermediate position researchgate.net |

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the construction of complex heterocyclic systems. researchgate.net Palladium-catalyzed annulation reactions allow for the formation of multiple bonds in a single operation, often with high levels of stereo- and regioselectivity. thieme.de

The synthesis of a piperidine ring fused to an azepane moiety, as in the target molecule, could be envisioned through a palladium-catalyzed domino reaction. For example, a precursor bearing both an amine and a suitably placed diene could undergo a formal [4+2] oxidative annulation. nih.gov The mechanism of such a reaction would likely involve the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to a C-X bond (where X is a halide or triflate) on the substrate.

Migratory Insertion: The tethered alkene or diene inserts into the Pd-C or Pd-N bond.

Reductive Elimination: The final C-C or C-N bond is formed, closing the ring and regenerating the Pd(0) catalyst. nih.gov

The choice of ligands on the palladium catalyst is critical in controlling the reactivity and selectivity of the annulation process. researchgate.net

Table 2: Mechanistic Aspects of Palladium-Catalyzed Piperidine Formation

| Reaction Type | Palladium Source | Ligand Example | Mechanistic Feature |

| Reductive Heck Coupling | Pd(OAc)2 | Phosphine (e.g., PPh3) | Interception of an alkylpalladium intermediate with a hydride source thieme.de |

| [4+2] Oxidative Annulation | Pd(OAc)2 | DPEphos | Activation of a C(sp3)-H bond through migratory insertion/reductive elimination nih.gov |

| Decarboxylative Cyclization | Pd2(dba)3·CHCl3 | DPEphos | Formation of a cationic palladium allene (B1206475) species followed by nucleophilic attack rsc.org |

The reduction of pyridine (B92270) derivatives is a common and direct method for the synthesis of piperidines. researchgate.net Catalytic transfer hydrogenation, often employing rhodium or iridium catalysts, provides a milder alternative to high-pressure hydrogenation. chadsprep.comorganic-chemistry.org

The mechanism of rhodium-catalyzed transfer hydrogenation of a pyridine precursor typically involves the following:

A rhodium complex, such as [Cp*RhCl2]2, reacts with a hydrogen source like formic acid or isopropanol (B130326) to generate a rhodium hydride species (Rh-H). organic-chemistry.org

The pyridine nitrogen is protonated or activated, making the ring more susceptible to hydride attack.

The hydride from the Rh-H complex is transferred to the activated pyridine ring. This can occur in a stepwise fashion, first leading to a dihydropyridine, then a tetrahydropyridine (B1245486), and finally the fully saturated piperidine. chadsprep.com

The catalyst is regenerated in the process.

Isotope labeling studies have been instrumental in elucidating the exact mechanism of hydride transfer, confirming that the hydride adds to the ortho and para positions of the pyridinium (B92312) ring. organic-chemistry.org The presence of additives, such as iodide anions, can significantly promote the catalytic activity by rendering the hydride more hydridic. chadsprep.com

Mechanisms of Carbamate (B1207046) Bond Formation

The carbamate group in Piperidin-2-ylmethylazepane-1-carboxylate is a key functional moiety. Its formation typically proceeds through one of two general mechanistic pathways: nucleophilic acyl substitution or condensation reactions.

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the interconversion of carboxylic acid derivatives. mdpi.com The formation of a carbamate via this pathway involves the reaction of an alcohol with an activated carbonyl compound, such as an isocyanate or a chloroformate. nih.govpsu.edu

The general mechanism for the reaction of an alcohol (R'-OH) with an isocyanate (R-N=C=O) to form a carbamate (R-NHCOOR') is as follows:

The lone pair of electrons on the alcohol oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Simultaneously, the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate.

A proton is transferred from the alcohol oxygen to the nitrogen atom of the isocyanate, leading to the final carbamate product.

This reaction can be catalyzed by either acid or base. researchgate.net

Acid catalysis: Protonation of the carbonyl oxygen of the acyl compound makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like an alcohol. researchgate.net

Base catalysis: Deprotonation of the alcohol to form an alkoxide creates a stronger nucleophile, which can then attack the carbonyl carbon. researchgate.net

The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl group, and then a leaving group is eliminated to regenerate the carbonyl. psu.edumasterorganicchemistry.com

Table 3: Comparison of Nucleophilic Acyl Substitution Mechanisms for Carbamate Formation

| Condition | Key Step | Intermediate | Leaving Group |

| Acid-Catalyzed | Protonation of the carbonyl group | Protonated tetrahedral intermediate | A protonated species (e.g., H2O) researchgate.net |

| Base-Catalyzed | Nucleophilic attack by an alkoxide | Tetrahedral alkoxide intermediate | A stable anion (e.g., Cl-) researchgate.net |

| Uncatalyzed (with strong nucleophile) | Direct nucleophilic attack | Tetrahedral intermediate | A good leaving group (e.g., carboxylate) whiterose.ac.uk |

Carbamates can also be formed through condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. psu.edu A common example is the reaction of an amine, carbon dioxide, and an alcohol. nih.gov

The mechanism of this three-component reaction is thought to proceed as follows:

The amine reacts with carbon dioxide in a reversible step to form a carbamic acid intermediate.

In the presence of a catalyst, the carbamic acid is dehydrated to form an isocyanate in situ.

The alcohol then reacts with the isocyanate via a nucleophilic acyl substitution pathway, as described above, to yield the carbamate.

Alternatively, under certain conditions, the carbamic acid salt can be directly alkylated by an alkyl halide to form the carbamate. organic-chemistry.org The efficiency of these condensation reactions can be improved by using dehydrating agents to remove the water formed and shift the equilibrium towards the product side. psu.edu

Stereochemical Control and Stereoselectivity in Reaction Pathways

Stereochemical control is a fundamental aspect of the synthetic pathways leading to this compound. The desired stereoisomer is typically obtained through either enantiospecific or diastereoselective reactions, which are designed to selectively produce one stereoisomer over others.

Enantiospecific transformations are critical when the synthesis begins with an enantiomerically pure starting material. In this approach, the stereochemistry of the starting material directly dictates the stereochemistry of the product. For instance, the synthesis can commence from a chiral pool starting material, such as an amino acid, where the inherent chirality is preserved and transferred through successive reaction steps.

One plausible enantiospecific route to a precursor of this compound involves the use of a chiral N-protected piperidine derivative. The stereocenter at the 2-position of the piperidine ring can be used to direct the introduction of the azepane moiety. For example, a nucleophilic substitution or a coupling reaction involving a chiral (piperidin-2-yl)methyl electrophile or nucleophile with an azepane synthon would proceed with the retention or inversion of configuration at the chiral center, depending on the reaction mechanism (e.g., S_N2). The enantiospecificity of such reactions ensures that the stereochemical integrity of the initial chiral center is maintained in the final product.

Diastereoselective synthesis is employed to create a new stereocenter in a molecule that already contains one or more stereocenters, with the existing stereocenter(s) influencing the stereochemical outcome of the reaction. In the context of this compound, a key diastereoselective step could be the formation of the bond connecting the piperidine and azepane rings or the functionalization of the azepane ring.

A notable strategy for achieving high diastereoselectivity is through piperidine ring expansion, where a suitably substituted piperidine precursor undergoes rearrangement to form the seven-membered azepane ring. Research has shown that diastereomerically pure azepane derivatives can be prepared with exclusive stereoselectivity and regioselectivity through such a ring expansion. nih.gov The stereochemistry of the substituents on the initial piperidine ring directs the stereochemical outcome of the newly formed stereocenters on the azepane ring.

Another approach involves the diastereoselective functionalization of a pre-existing piperidinyl-azepane scaffold. For instance, the reduction of a ketone or an imine on the azepane ring can be influenced by the stereochemistry of the adjacent piperidin-2-ylmethyl group. The steric bulk of the piperidine moiety can block one face of the prochiral center, leading to the preferential addition of a reagent from the less hindered face, resulting in a high diastereomeric excess of one product.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates and, crucially, controlling selectivity. Chiral catalysts are particularly important for establishing stereocenters in an enantioselective manner.

The synthesis of piperidine and azepane derivatives often benefits from transition metal catalysis. For example, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of piperidine rings. nih.govnih.gov The choice of the rhodium catalyst and the protecting group on the piperidine nitrogen can control which C-H bond is functionalized, and the chirality of the catalyst's ligands can induce high levels of diastereoselectivity and enantioselectivity. nih.govnih.gov

Similarly, cationic CpRu (cyclopentadienylruthenium) complexes with chiral ligands have been shown to catalyze asymmetric intramolecular dehydrative N-allylation to produce α-alkenyl substituted pyrrolidines, piperidines, and azepanes with high enantiomeric ratios. acs.orgnih.gov This type of catalysis is instrumental in creating chiral centers with high efficiency and selectivity.

The following table summarizes the performance of different catalytic systems in reactions relevant to the synthesis of piperidine and azepane derivatives, highlighting the catalyst, the type of transformation, and the achieved selectivity. Although not specific to this compound, this data provides insight into the effectiveness of these catalysts in controlling stereochemistry in related systems.

| Catalyst | Transformation | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | C2 C-H Functionalization | N-Boc-piperidine | 11:1 | 93% ee | nih.gov |

| Rh₂(R-TPPTTL)₄ | C2 C-H Functionalization | N-Boc-piperidine | 27:1 | 69% ee | nih.gov |

| Rh₂(R-TPPTTL)₄ | C2 C-H Functionalization | N-Bs-piperidine | >30:1 | 77% ee | nih.gov |

| Cationic CpRu Complex with (R)-Cl-Naph-Py ligand | Intramolecular Dehydrative N-Allylation | ω-amino allylic alcohol | - | >99:1 e.r. | acs.orgnih.gov |

The efficiency and selectivity imparted by these catalytic systems are crucial for the practical synthesis of stereochemically complex molecules like this compound, enabling the production of single stereoisomers in high yields, which is a key requirement for pharmaceutical applications.

Derivatization Strategies and Chemical Modifications

Functionalization of the Piperidine (B6355638) Ring

The piperidine moiety is a common scaffold in pharmaceuticals, and numerous methods for its functionalization have been developed. These strategies can be broadly categorized by their approach to controlling the site of modification (regioselectivity) and the mechanism of bond formation, such as through the activation of otherwise inert carbon-hydrogen (C-H) bonds.

Regioselective functionalization enables the introduction of substituents at specific positions on the piperidine ring. The inherent electronic properties of the piperidine ring often dictate the preferred site of reaction. The C2 position (alpha to the nitrogen) is electronically favored for C-H functionalization because the nitrogen atom can stabilize the build-up of positive charge that may occur during the reaction mechanism. nih.gov

However, selectivity can be controlled and directed to other positions, such as C3 or C4, through the strategic choice of catalysts and nitrogen-protecting groups. researchgate.net For instance, different rhodium catalysts have been shown to selectively generate 2-substituted or 4-substituted piperidine analogues depending on the protecting group used on the piperidine nitrogen. researchgate.net While the piperidine nitrogen in the parent molecule is part of the linkage to the azepane moiety, these principles highlight that external reagents and conditions can overcome the intrinsic reactivity of the ring.

| Strategy | Target Position | Controlling Factors | Example Reaction |

| Electronic-Directed | C2 | Inherent electronic stabilization from nitrogen | Rhodium-catalyzed C-H insertion |

| Catalyst-Directed | C4 | Catalyst structure (e.g., specific Rhodium complexes) | C-H functionalization with N-α-oxoarylacetyl-piperidines |

| Indirect Functionalization | C3 | Multi-step synthesis via intermediates | Cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening nih.govnih.gov |

Carbon-hydrogen (C-H) activation is a powerful strategy for derivatization as it allows for the direct conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis is a primary method for achieving C-H activation on piperidine rings.

Rhodium-catalyzed C-H insertion reactions, utilizing donor/acceptor carbenes, are effective for introducing new substituents. researchgate.net The choice of the specific rhodium catalyst and the electronic nature of the carbene can influence the efficiency and stereoselectivity of the functionalization. nih.gov

Furthermore, carboxylate-assisted C-H activation has been studied with various transition metals, including palladium, copper, and ruthenium. researchgate.netrsc.orgnih.gov In this mechanism, a carboxylate ligand on the metal center acts as a proton shuttle, facilitating the cleavage of the C-H bond. rsc.org The strength of the carboxylic acid used can modulate the reactivity of the metal catalyst, with stronger acids tending to accelerate the C-H activation step by making the metal center more electrophilic. researchgate.netnih.gov These methods provide a pathway for introducing aryl or other functional groups onto the piperidine scaffold.

Derivatization of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in many bioactive natural products and synthetic compounds. nih.govlifechemicals.com Its functionalization is an area of active research, aimed at creating derivatives with tailored properties. While literature specifically detailing the derivatization of the azepane ring within the context of piperidin-2-ylmethylazepane-1-carboxylate is scarce, general strategies for modifying azepane scaffolds can be applied.

Methods for creating functionalized azepanes often involve multi-step synthetic sequences, such as ring-expansion reactions from smaller cyclic precursors like pyrrolidines or cyclopropanes. rsc.orgacs.org For a pre-formed azepane ring, as in the target molecule, direct C-H functionalization remains a viable, albeit challenging, approach due to the flexibility of the seven-membered ring and the potential for multiple reactive sites.

One notable strategy is tethered aminohydroxylation, which can be used to install hydroxyl groups stereoselectively onto the ring, leading to polyhydroxylated azepanes. nih.govacs.org This involves converting a C-H bond into a C-N bond with controlled stereochemistry, followed by hydrolysis to reveal the amine and subsequent cyclization or further modification. nih.gov Such approaches could be adapted to introduce hydroxyl or other functional groups onto the carbon backbone of the azepane ring, significantly altering the molecule's polarity and hydrogen-bonding capabilities.

Transformations of the Carbamate (B1207046) Group

The carbamate group serves as a linker but is also a functional group that can undergo various chemical transformations. These reactions can be used to cleave the molecule into its constituent piperidine and azepane fragments or to convert the carbamate into other functional moieties.

Carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine. In the case of this compound, hydrolysis would cleave the molecule to produce piperidin-2-ylmethanol and azepane. The stability of carbamates toward hydrolysis can vary significantly based on the nature of the substituents on the oxygen and nitrogen atoms. researchgate.net

Transamidation offers a route to exchange the azepane portion of the molecule with another amine without dismantling the carbamate core entirely. This reaction involves the direct reaction of the carbamate with a different nitrogen nucleophile. mdpi.com The process often requires a catalyst to activate the carbamate carbonyl group and drive the reaction, as it is typically an equilibrium process. mdpi.com

Introduction of Diverse Chemical Tags and Probes

The strategic derivatization of this compound to incorporate various chemical tags and probes is a critical step in elucidating its biological interactions and mechanism of action. By appending specific molecular entities, researchers can transform the parent compound into a versatile tool for a range of biochemical and cellular assays. These modifications can enable the visualization, identification, and isolation of molecular targets. The selection of a particular tag is contingent on the intended application, with common choices including fluorescent labels for imaging, biotin (B1667282) tags for affinity purification, and photoaffinity probes for covalently capturing interacting partners.

The core structure of this compound offers several potential sites for chemical modification. These include the secondary amine of the piperidine ring, the azepane ring, or the carboxylate group, which could be modified or replaced to introduce a linker for tag attachment. The choice of derivatization site is crucial to ensure that the biological activity of the parent compound is retained.

Fluorescent Labeling

Fluorescent labeling is a powerful technique for visualizing the subcellular localization and trafficking of a molecule. thermofisher.com A variety of fluorescent dyes, or fluorophores, can be covalently attached to this compound. iipseries.org The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and photostability. iipseries.org

Commonly used fluorophores for biomolecular labeling include fluorescein, rhodamine, and cyanine (B1664457) dyes. iipseries.org These can be introduced via a reactive functional group on the fluorophore that couples with a complementary group on a modified this compound. For instance, an amine-reactive fluorophore, such as a succinimidyl ester or isothiocyanate derivative, can be used to label an amino-functionalized analog of the parent compound. nih.gov

| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluorescein | ~494 | ~521 | Bright green emission, pH-sensitive fluorescence. researchgate.net |

| Rhodamine | ~550 | ~570 | High photostability, available in various colors. iipseries.org |

| Cyanine (e.g., Cy5) | ~650 | ~670 | Emission in the far-red spectrum, reduces autofluorescence. |

| BODIPY | ~500-650 | ~510-660 | Sharp emission spectra, less sensitive to environment. |

This table is interactive. You can sort and filter the data.

Biotinylation for Affinity-Based Applications

Biotin is a vitamin that forms an exceptionally strong and specific non-covalent interaction with the protein streptavidin or avidin. This high-affinity interaction is widely exploited in biochemical assays for the purification, detection, and immobilization of biotinylated molecules. The introduction of a biotin tag to this compound would facilitate the isolation of its binding partners from complex biological mixtures through affinity chromatography.

The synthesis of a biotinylated derivative would typically involve the coupling of biotin, or a derivative thereof, to a functionalized analog of this compound. nih.gov For example, biotin with an activated carboxylic acid group (e.g., biotin-NHS ester) can be reacted with an amine-containing linker attached to the parent compound.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule within a complex biological system. nih.gov This method involves the incorporation of a photoreactive group into the structure of the molecule of interest. nih.gov Upon irradiation with UV light, this group forms a highly reactive intermediate that can covalently crosslink with nearby molecules, typically the biological target. enamine.net

Commonly used photoreactive moieties include aryl azides, benzophenones, and diazirines. enamine.net Diazirines are often favored due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their high reactivity upon photoactivation. iris-biotech.dersc.org A diazirine-containing derivative of this compound could be synthesized to serve as a photoaffinity probe. Following incubation with a biological sample and UV irradiation, the probe would form a covalent bond with its target protein(s), enabling their subsequent identification by techniques such as mass spectrometry. nih.gov

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Aryl Azide | 254-280 | Nitrene | Historically used, can have higher non-specific binding. |

| Benzophenone | 350-360 | Triplet Ketone | Relatively stable, less prone to reacting with water. nih.gov |

| Diazirine | 350-380 | Carbene | Small, highly reactive, and efficient crosslinking. iris-biotech.deenamine.net |

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting the three-dimensional structure of a molecule and its potential interactions with biological targets.

The conformational landscape of Piperidin-2-ylmethylazepane-1-carboxylate is expected to be complex, owing to the flexibility of the piperidine (B6355638) and azepane rings, as well as the rotational freedom of the carbamate (B1207046) linker. A thorough conformational analysis would typically involve computational methods to identify low-energy conformers. Such studies often reveal that for substituted piperidine rings, certain chair or boat conformations are preferred, which can be influenced by the nature and position of substituents. For instance, studies on other 2-substituted piperazines have shown a preference for an axial conformation. nih.gov Similarly, analysis of related piperidine derivatives has indicated that the orientation of substituent groups, such as an axial versus equatorial position, can significantly impact biological activity. nih.gov Understanding the preferred conformations of this compound is a critical first step in predicting its physicochemical properties and biological interactions.

Predicting how a ligand like this compound might interact with a biological target is a cornerstone of computational drug discovery. These predictions are generally approached through two main avenues: ligand-based and structure-based methods.

Ligand-based methods leverage the principle that similar molecules often exhibit similar biological activities. mdpi.com These approaches would involve comparing the structural and electronic features of this compound to those of known active ligands for various targets. mdpi.comnih.gov

Structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein. mdpi.com In a typical docking study, the ligand is computationally placed into the binding site of the target, and scoring functions are used to estimate the binding affinity. For piperidine-based compounds, docking studies have been successfully employed to understand their interactions with targets like the sigma 1 receptor, revealing key amino acid residues involved in binding. nih.govnih.gov Deep learning approaches, such as graph convolutional networks, are also emerging as powerful tools for predicting ligand-target interactions by considering the chemical information of both the ligand and the target. nih.gov

Table 1: Theoretical Approaches to Ligand-Target Interaction Prediction

| Methodology | Description | Requirements | Potential Application to this compound |

| Ligand-Based Methods | Predicts activity based on similarity to known active ligands. | A dataset of molecules with known activity for the target of interest. | Could be used to hypothesize potential targets by comparing its features to known pharmacophores. |

| Structure-Based Methods (Molecular Docking) | Simulates the binding of a ligand to the 3D structure of a target protein. | A high-resolution 3D structure of the target protein. | If a potential target with a known structure is identified, docking could predict the binding mode and affinity. |

| Machine Learning Models | Utilizes algorithms trained on large datasets of known drug-target interactions to predict new ones. | Large and diverse datasets of chemical structures and biological activities. | Advanced models could predict a range of potential targets based on its structural features. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule.

An electronic structure analysis of this compound would involve calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For example, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Theoretical mapping of reaction coordinates can be a valuable tool for optimizing synthetic routes. This involves calculating the energy profile of a proposed reaction pathway, from reactants to products, through any transition states. By identifying the energy barriers associated with different synthetic steps, chemists can predict the feasibility of a reaction and identify potential bottlenecks. For a molecule with multiple chiral centers like this compound, such calculations could also help in predicting and controlling the stereochemical outcome of a synthesis.

The characterization of transition states is a key component of reaction coordinate mapping. A transition state represents the highest energy point along a reaction pathway. By calculating the geometry and vibrational frequencies of the transition state structure, computational chemists can confirm that it is indeed a true transition state (characterized by a single imaginary frequency) and gain a deeper understanding of the reaction mechanism at a molecular level.

Dynamics Simulations (e.g., Molecular Dynamics)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, stability, and intermolecular interactions of a compound like this compound in a simulated biological environment. researchgate.netnih.gov

Theoretical simulations are crucial for understanding how a ligand such as this compound might interact with a biological target, like a G-protein coupled receptor (GPCR) or an enzyme. nih.govresearchgate.net MD simulations of a ligand-protein complex can elucidate the stability of the binding pose predicted by molecular docking, identify key amino acid residues involved in the interaction, and reveal the dynamic nature of this interaction over time. nih.govnih.gov

Simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site to assess its stability. researchgate.net A stable complex is often indicated by a low and steady RMSD value over the course of the simulation. frontiersin.org These simulations can also highlight the flexibility of certain parts of the ligand, such as the azepane ring or the piperidine moiety, and how they adapt to the protein's binding pocket. nih.gov The entire complex's stability is also monitored to ensure the simulation's validity. nih.gov

| Binding Free Energy | A calculated estimate of the binding affinity between the ligand and the protein. | -9.5 kcal/mol |

This table presents hypothetical data for illustrative purposes, as specific simulation data for this compound is not publicly available.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov These methods are instrumental in optimizing lead compounds to improve their potency and selectivity.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. frontiersin.orgmdpi.com For a molecule like this compound, key pharmacophoric features might include hydrogen bond acceptors (the carboxylate oxygen), a positive ionizable group (the piperidine nitrogen), and hydrophobic regions (the aliphatic rings). nih.govscholarsresearchlibrary.com

Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to screen large chemical databases for new molecules that match the required features. researchgate.netbiointerfaceresearch.comnih.gov This process, known as virtual screening, can efficiently identify novel potential drug candidates with diverse chemical scaffolds. frontiersin.org The quality of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones. nih.gov

Table 2: Hypothetical Pharmacophore Model for a Target of this compound

| Feature | Type | Illustrative Location |

|---|---|---|

| A1 | Hydrogen Bond Acceptor | Carboxylate Oxygen 1 |

| A2 | Hydrogen Bond Acceptor | Carboxylate Oxygen 2 |

| P1 | Positive Ionizable | Piperidine Nitrogen |

| H1 | Hydrophobic | Center of Piperidine Ring |

| H2 | Hydrophobic | Center of Azepane Ring |

This table represents a hypothetical pharmacophore model for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A 3D-QSAR model, for example, uses molecular fields to quantify the steric and electrostatic properties of molecules and correlate them with activity. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net The model is built using a "training set" of molecules with known activities. Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to assess the model's predictive power. researchgate.net A statistically valid 3D-QSAR model can provide insights into which structural modifications are likely to increase or decrease biological activity. scholarsresearchlibrary.com

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Compound Characterization (e.g., NMR, LC-MS, UPLC)

Spectroscopic methods are indispensable for elucidating the molecular structure of Piperidin-2-ylmethylazepane-1-carboxylate, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons on the piperidine (B6355638) and azepane rings would be indicative of their local electronic environment. For instance, protons adjacent to the nitrogen atoms would be expected to appear at a lower field. The presence of the tert-butoxycarbonyl (Boc) protecting group would be characterized by a singlet integrating to nine protons, typically in the range of 1.4-1.5 ppm. The complexity of the spectrum in the aliphatic region would necessitate two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), to establish proton-proton correlations within the bicyclic ring system. The conformational rigidity or flexibility of the molecule can also be studied using variable temperature NMR experiments. nih.govrsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon of the carbamate (B1207046) would be a key diagnostic signal, typically appearing in the range of 155-175 ppm. The carbons of the Boc group would also have characteristic shifts. The signals for the carbons within the piperidine and azepane rings would provide further structural confirmation.

Interactive Data Table: Representative ¹H NMR Data for a Substituted N-Boc-Piperidine Moiety

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Boc-(CH₃)₃ | 1.45 | s | - |

| H-2 | 4.05 | br d | 13.0 |

| H-6eq | 3.90 | br d | 13.5 |

| H-6ax | 2.80 | t | 12.5 |

| H-3, H-5 (axial) | 1.75 | m | - |

| H-3, H-5 (equatorial) | 1.60 | m | - |

| H-4 | 1.50 | m | - |

Note: This table presents typical chemical shift ranges for a 2-substituted N-Boc-piperidine ring and is for illustrative purposes. Actual values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are particularly powerful.

LC-MS and UPLC-MS/MS: These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. mdpi.comnih.gov This fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). researchgate.net The fragmentation of the bicyclic core would yield further insights into the connectivity of the piperidine and azepane rings. nih.govmdpi.com UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for the analysis of complex mixtures and the detection of trace impurities. mdpi.com

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| Parent Ion [M+H]⁺ | Fragmentation Pathway | Resulting Ion (m/z) |

| 283.24 | Loss of isobutylene | 227.18 |

| 283.24 | Loss of tert-butoxy group | 183.18 |

| 283.24 | Loss of CO₂ from Boc group | 239.25 |

| 283.24 | Cleavage of the piperidine ring | Various |

| 283.24 | Cleavage of the azepane ring | Various |

Note: The m/z values are calculated based on the chemical formula C₁₆H₃₀N₂O₂ and are illustrative of potential fragmentation pathways.

Chromatographic Methods for Purity Analysis and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For purity assessment, a reversed-phase HPLC method would typically be developed. A C18 column is often a good starting point, with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The purity of the compound would be determined by the area percentage of the main peak relative to any impurity peaks.

Given that this compound has multiple chiral centers, it can exist as several diastereomers and enantiomers. The separation of these stereoisomers is crucial.

Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of a wide range of chiral compounds, including piperidine derivatives. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions, is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for chiral separations. chromatographyonline.comnih.gov It often provides faster separations and uses environmentally benign carbon dioxide as the main mobile phase component. nih.govresearchgate.netchromatographyonline.com

Advanced Techniques for Stereochemical Assignment

Determining the absolute configuration of each stereocenter in this compound requires advanced analytical methods.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. nih.govresearchgate.net This technique is particularly valuable as it can be performed on the sample in solution, obviating the need for crystallization. researchgate.netchromatographyonline.com

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers. This technique requires the growth of a high-quality single crystal of the compound, which may not always be feasible. The resulting crystal structure reveals precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

NMR for Conformational and Stereochemical Analysis

In addition to basic structural elucidation, advanced NMR techniques can provide insights into the stereochemistry of the molecule. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can identify protons that are close in space, which can help to determine the relative stereochemistry and preferred conformation of the bicyclic ring system. nih.govresearchgate.netnih.gov The magnitude of proton-proton coupling constants can also provide information about the dihedral angles between adjacent protons, further aiding in conformational analysis. researchgate.net

Emerging Research Applications and Methodological Advancements

Development of Novel Synthetic Routes Utilizing Photoredox Catalysis or Electrochemistry

Recent years have witnessed a surge in the application of photoredox catalysis and electrochemistry as powerful tools for the construction of C-C and C-N bonds under mild conditions. These methods offer unique reactivity patterns that are often complementary to traditional thermal reactions.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This approach is particularly well-suited for the functionalization of saturated heterocycles like piperidine (B6355638). For instance, a highly diastereoselective α-amino C–H arylation of densely functionalized piperidines has been achieved using an iridium(III) photoredox catalyst. researchgate.net This reaction proceeds through the formation of an α-amino radical, which then engages with an electron-deficient cyano(hetero)arene. A subsequent epimerization step ensures high diastereoselectivity, favoring the thermodynamically most stable isomer. researchgate.net

This methodology could be conceptually applied to the synthesis of precursors for Piperidin-2-ylmethylazepane-1-carboxylate. For example, a suitably protected piperidine-2-methanol derivative could undergo photoredox-catalyzed C-H functionalization at the 6-position, introducing a handle for subsequent elaboration into the azepane ring. The mild reaction conditions and high diastereoselectivity make this an attractive strategy for accessing complex, stereodefined scaffolds. researchgate.net

A one-pot photoenzymatic synthesis has been reported for N-Boc-4-amino/hydroxy-azepanes, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov This chemoenzymatic approach demonstrates the potential of integrating photochemistry with other advanced synthetic methods to build complex chiral molecules. nih.gov

Electrochemistry:

Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, offering a green and often highly selective alternative to chemical reagents. In the context of saturated heterocycle synthesis, electroreductive cyclization has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives in a flow microreactor. nih.gov This method involves the reduction of an imine at the cathode, which proceeds efficiently due to the large surface-area-to-volume ratio of the microreactor. nih.gov

For the synthesis of the azepane ring system, electrochemical oxidation of N-alkoxycarbonyl-1H-azepines has been shown to yield N-alkoxycarbonylaniline derivatives, indicating that electrochemical methods can be used to modify the azepine core. nih.gov While this is a ring-opening reaction, the principles of electrochemical control could be harnessed for ring-forming reactions as well. For instance, an intramolecular reductive cyclization of a precursor containing both the piperidine and a tethered electrophile for the azepane ring could be envisioned. The ability to "dial in" the electrochemical potential offers a high degree of control over the reaction's outcome. mdpi.com

| Method | Key Features | Potential Application to Target Scaffold |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, high functional group tolerance. | Diastereoselective C-H functionalization of the piperidine ring to introduce substituents for azepane ring formation. |

| Electrochemistry | Reagent-free oxidation/reduction, precise control via applied potential, suitable for flow chemistry. | Intramolecular reductive cyclization to form the azepane ring from a linear precursor attached to the piperidine core. |

Integration of Biocatalysis in the Synthesis of Related Scaffolds

Biocatalysis has become an indispensable tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. Enzymes such as lipases, esterases, and transaminases are increasingly being used to construct chiral building blocks for complex molecules. princeton.edu

The synthesis of piperidine alkaloids and their derivatives has greatly benefited from biocatalysis. Lipase-catalyzed desymmetrization of meso-diols has been a cornerstone for producing enantiomerically pure piperidine building blocks. princeton.edu More recently, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction. nih.govresearchgate.net Candida antarctica lipase (B570770) B (CALB), immobilized on magnetic halloysite (B83129) nanotubes, has been utilized for the multicomponent synthesis of clinically valuable piperidines in high yields. rsc.org

For the azepane moiety, chemoenzymatic routes have been developed for the synthesis of enantioenriched 2-aryl azepanes using imine reductases or monoamine oxidases for deracemization. researchgate.net Furthermore, a one-pot, three-step biocatalytic cascade has been designed to synthesize trihydroxypiperidine and azepane iminosugars directly from monosaccharides, employing transaminase and galactose oxidase enzymes. rsc.org

A combined approach using biocatalytic C-H oxidation and radical cross-coupling has been shown to streamline the synthesis of high-value enantiopure piperidines. rsc.orgmssm.edu This strategy reduces the number of synthetic steps and reliance on precious metal catalysts. mssm.edu These examples highlight the immense potential of integrating biocatalysis into the synthesis of this compound, particularly for establishing the correct stereochemistry at the piperidine-2-position. An enzymatic resolution or an asymmetric enzymatic transformation could be a key step in an efficient synthesis.

| Enzyme Class | Transformation | Relevance to Target Scaffold |

| Lipases/Esterases | Enantioselective hydrolysis/esterification, desymmetrization. | Generation of chiral piperidine precursors. |

| Transaminases | Asymmetric synthesis of chiral amines. | Introduction of chirality at the piperidine-2-position. |

| Imine Reductases | Asymmetric reduction of imines to amines. | Enantioselective synthesis of functionalized azepanes. |